molecular formula C12H14O5 B8516699 2-(1-Methoxycarbonylethoxy)benzoic acid methyl ester

2-(1-Methoxycarbonylethoxy)benzoic acid methyl ester

Cat. No. B8516699
M. Wt: 238.24 g/mol
InChI Key: PEWYUMXTTSQWTB-UHFFFAOYSA-N
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Patent
US07691364B2

Procedure details

To a mixture of 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester 6 (150 g, 652 mmol), anhydrous K2CO3 (480 gr, 3.473 mol) and sodium iodide (22.5 grams, 150 mmol) in anhydrous acetone (2000 ml) was added methyl 6-bromohexanoate (216 g, 1.033 mol) and refluxed for 60 hours. Acetone was distilled off and water (1500 ml) was added. Crude 9 was extracted into ethyl acetate, dried over Na2SO4, distilled and purified by column chromatography on silica gel using hexane as eluant to give pure 2 (130 g, 55.6%) as a light yellow syrup. The structure was confirmed with NMR.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step Two
Name
Yield
55.6%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH:4]([C:6]1C=CC2C(=CC=C(O)C=2)C=1)C.[C:18]([O-])([O-])=[O:19].[K+].[K+].[I-].[Na+].Br[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][C:32]([O:34][CH3:35])=[O:33]>CC(C)=O>[CH3:35][O:34][C:32](=[O:33])[C:31]1[CH:30]=[CH:29][CH:28]=[CH:27][C:18]=1[O:19][CH:4]([C:3]([O:2][CH3:1])=[O:17])[CH3:6] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
COC(C(C)C1=CC2=CC=C(C=C2C=C1)O)=O
Name
Quantity
480 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
22.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2000 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
216 g
Type
reactant
Smiles
BrCCCCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 60 hours
Duration
60 h
DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled off
ADDITION
Type
ADDITION
Details
water (1500 ml) was added
EXTRACTION
Type
EXTRACTION
Details
Crude 9 was extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)OC(C)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 55.6%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.